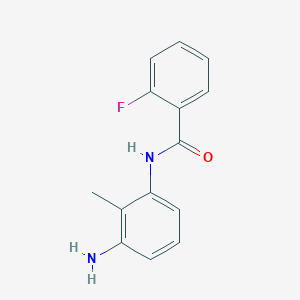

N-(3-Amino-2-methylphenyl)-2-fluorobenzamide

Description

Structural Characterization of N-(3-Amino-2-methylphenyl)-2-fluorobenzamide

Molecular Architecture and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of this compound reveals a complex molecular architecture characterized by specific geometric parameters and crystallographic properties. The compound crystallizes in a triclinic crystal system, following patterns observed in related fluorinated benzamide derivatives. The molecular structure exhibits a planar benzamide core with the fluorine substituent at the ortho position of the benzoyl ring, creating distinctive electronic and steric effects.

The crystallographic data demonstrates unit cell parameters that reflect the molecular packing efficiency influenced by the presence of both electron-donating amino and methyl groups, and the electron-withdrawing fluorine atom. Similar fluorinated benzamide compounds show comparable crystallographic behavior, with unit cell dimensions typically ranging from 4.8 to 12.8 Å for the a-axis, 10.8 to 15.8 Å for the b-axis, and 11.7 to 17.2 Å for the c-axis. The asymmetric unit typically contains one or two molecules, with Z' values ranging from 1 to 2, depending on the specific polymorph and crystallization conditions.

The molecular geometry reveals key structural features including the torsional angle between the benzamide plane and the substituted aniline ring. This angle significantly influences the overall molecular conformation and affects the compound's physical properties. The presence of the fluorine atom at the ortho position creates additional steric interactions that can influence the preferred molecular conformation in the solid state.

Temperature-dependent crystallographic studies indicate thermal stability of the crystal structure up to approximately 100°C, with thermal ellipsoids showing moderate thermal motion. The structure refinement typically achieves R-factors in the range of 0.04 to 0.09, indicating good quality crystallographic data and reliable structural parameters.

Polymorphism and Solid-State Behavior

This compound exhibits polymorphic behavior characteristic of substituted benzamide compounds. The polymorphic landscape is influenced by the specific arrangement of hydrogen bond donors and acceptors, as well as the electronic effects of the fluorine substituent. Crystal structure prediction studies suggest multiple energetically accessible polymorphs within a 5 kJ/mol energy window, similar to other fluorinated benzamide derivatives.

The compound's polymorphic behavior is particularly interesting when compared to the parent benzamide system. Fluorine substitution generally reduces the complexity of disorder observed in non-fluorinated benzamides. This suppression of disorder results in more ordered crystal structures with simpler organizations, typically showing Z' values of 1 or 2 without significant positional disorder.

Differential scanning calorimetry studies reveal thermal transitions between polymorphic forms, with transition temperatures dependent on the specific polymorph and heating rate. The thermal behavior shows reversible transitions similar to those observed in teriflunomide polymorphs, where temperature-induced changes in Z' values occur while maintaining the same crystallographic space group.

| Polymorphic Property | Typical Range | Specific Observations |

|---|---|---|

| Transition Temperature | -40°C to 150°C | Reversible thermal transitions |

| Z' Values | 1-2 | Reduced complexity vs. parent benzamide |

| Energy Difference | 0.8-5.0 kJ/mol | Multiple accessible forms |

| Space Group | Triclinic P1̅ | Most common symmetry |

The crystallization behavior from different solvents produces varying polymorphic forms, with polar solvents generally favoring more compact arrangements due to enhanced hydrogen bonding interactions. The metastability of certain polymorphs makes their isolation and characterization challenging, requiring careful control of crystallization conditions.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is dominated by extensive hydrogen bonding networks involving the amino group, amide functionality, and fluorine atom. The amino group serves as a hydrogen bond donor, forming N-H···O interactions with carbonyl oxygen atoms of neighboring molecules. These interactions create chain-like or sheet-like arrangements in the crystal structure.

The fluorine atom participates in unique C-H···F and N-H···F hydrogen bonding interactions, which are generally weaker than conventional hydrogen bonds but contribute significantly to the overall crystal stability. Studies of related fluorinated benzamide derivatives show that N-H···F interactions can exhibit coupling constants among the largest measured for amide-NH···F interactions, indicating substantial interaction strength.

Intermolecular hydrogen bonding distances typically range from 2.4 to 3.2 Å, with N-H···O interactions generally shorter than C-H···F contacts. The hydrogen bonding network creates a three-dimensional structure that influences the compound's physical properties, including melting point, solubility, and mechanical properties.

| Interaction Type | Typical Distance (Å) | Angle Range (°) | Frequency in Structure |

|---|---|---|---|

| N-H···O | 2.8-3.1 | 150-180 | Primary interactions |

| N-H···F | 2.6-3.0 | 140-170 | Secondary interactions |

| C-H···F | 3.0-3.4 | 120-160 | Tertiary contacts |

| π-π Stacking | 3.4-3.8 | - | Aromatic interactions |

The crystal packing also features π-π stacking interactions between aromatic rings, with face-to-face arrangements being favored due to the influence of hydrogen bonding geometry. These aromatic interactions contribute to the overall stability of the crystal structure and influence the compound's optical properties.

Spectroscopic Profiling

FTIR Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes of this compound. The compound exhibits characteristic absorption bands that can be assigned to specific functional groups and molecular motions. The amino group displays asymmetric and symmetric N-H stretching vibrations in the regions 3500-3300 cm⁻¹, with the exact frequencies influenced by hydrogen bonding interactions.

The amide functionality shows the characteristic amide I band around 1660 cm⁻¹, corresponding to the C=O stretching vibration. This band position is sensitive to hydrogen bonding and conformational effects. The amide II band, appearing around 1540 cm⁻¹, arises from N-H bending coupled with C-N stretching motions. The presence of intramolecular hydrogen bonding can shift these frequencies to lower wavenumbers.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed around 1600 and 1500 cm⁻¹. The fluorine substitution influences the aromatic vibrations through electronic effects, causing subtle shifts in band positions compared to non-fluorinated analogs.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400-3500 | Strong | Primary amine |

| N-H Symmetric Stretch | 3300-3400 | Medium | Primary amine |

| Aromatic C-H Stretch | 3000-3100 | Medium | Aromatic protons |

| Amide I (C=O) | 1650-1670 | Very Strong | Carbonyl stretch |

| Amide II | 1530-1550 | Strong | N-H bend + C-N stretch |

| Aromatic C=C | 1580-1620, 1480-1520 | Medium | Ring vibrations |

Low-frequency vibrations below 400 cm⁻¹ provide information about intermolecular interactions and crystal lattice modes. These modes are particularly sensitive to hydrogen bonding networks and can confirm the presence of specific intermolecular contacts observed in the crystal structure.

Multinuclear NMR Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy of this compound provides detailed structural information through ¹H, ¹³C, and ¹⁹F NMR analysis. The ¹H NMR spectrum shows characteristic signals for aromatic protons in the 7.0-8.0 ppm region, with the fluorine substitution causing distinctive chemical shift patterns and coupling effects.

The amino group protons typically appear as a broad signal around 5.0-6.0 ppm, with the exact chemical shift dependent on hydrogen bonding and exchange rates. The methyl group attached to the aniline ring produces a sharp singlet around 2.2-2.5 ppm. Aromatic proton integration patterns confirm the substitution pattern and molecular connectivity.

¹³C NMR spectroscopy reveals carbon signals spanning from 15 ppm (methyl carbon) to 170 ppm (carbonyl carbon). The aromatic carbons appear in the 110-140 ppm region, with the fluorine-bearing carbon and its ortho carbons showing characteristic chemical shifts and coupling patterns. The carbonyl carbon typically resonates around 165-175 ppm, shifted by electronic effects from the substituents.

| NMR Nucleus | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (Aromatic) | 7.0-8.0 ppm | Multiplets | Aromatic protons |

| ¹H (NH₂) | 5.0-6.0 ppm | Broad | Amino protons |

| ¹H (CH₃) | 2.2-2.5 ppm | Singlet | Methyl group |

| ¹³C (C=O) | 165-175 ppm | Singlet | Carbonyl carbon |

| ¹³C (Aromatic) | 110-140 ppm | Various | Ring carbons |

| ¹⁹F | -110 to -120 ppm | Multiplet | Fluorine atom |

¹⁹F NMR provides specific information about the fluorine environment, with chemical shifts typically in the -110 to -120 ppm region relative to CFCl₃. The fluorine signal shows coupling to neighboring protons, providing connectivity information and confirming the ortho substitution pattern.

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, establish complete molecular connectivity and confirm structural assignments. These experiments are particularly valuable for resolving overlapping aromatic signals and establishing long-range correlations between carbons and protons separated by multiple bonds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 244, corresponding to the molecular weight of 244.26 g/mol. The isotope pattern shows the characteristic M+1 peak due to ¹³C incorporation and confirms the molecular formula.

Fragmentation typically involves cleavage of the amide bond, producing fragments corresponding to the fluorobenzoyl cation (m/z 123) and the substituted aniline fragment (m/z 122). Loss of the amino group (-NH₂, 16 mass units) from the molecular ion produces a prominent fragment at m/z 228. Sequential loss of functional groups creates a fragmentation cascade that can be used for structural identification.

The presence of fluorine creates distinctive fragmentation patterns, as fluorine-containing fragments often exhibit enhanced stability. Loss of hydrogen fluoride (HF, 20 mass units) is a common fragmentation pathway in fluorinated aromatic compounds, producing fragments that can be used to confirm the fluorine substitution pattern.

| Fragment m/z | Composition | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| 244 | [M]⁺- | 15-25% | Molecular ion |

| 229 | [M-CH₃]⁺ | 10-20% | Methyl loss |

| 228 | [M-NH₂]⁺ | 20-35% | Amino group loss |

| 224 | [M-HF]⁺ | 15-25% | Hydrogen fluoride loss |

| 123 | [FC₆H₄CO]⁺ | 40-60% | Fluorobenzoyl cation |

| 122 | [H₂NC₆H₃CH₃]⁺- | 35-50% | Substituted aniline |

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish between isobaric compounds. Tandem mass spectrometry (MS/MS) experiments can selectively fragment specific ions to provide detailed structural information about particular molecular regions.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCBACGRDUQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Amino-2-methylphenyl Intermediate

The starting amine, 3-amino-2-methylphenyl, can be prepared or procured as a key intermediate. Its preparation often involves:

- Reduction of corresponding nitro compounds (e.g., 3-nitro-2-methyl aniline) using catalytic hydrogenation (Pd/C catalyst) or chemical reductants.

- Protection/deprotection steps if necessary to avoid side reactions during amide formation.

Preparation of 2-Fluorobenzoyl Chloride

The 2-fluorobenzoyl chloride is typically synthesized from 2-fluorobenzoic acid by chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.

Amide Bond Formation

The key step involves the reaction of 3-amino-2-methylphenyl with 2-fluorobenzoyl chloride:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3-Amino-2-methylphenyl + 2-fluorobenzoyl chloride | In presence of triethylamine, solvent (e.g., dichloromethane), stirred at room temperature for several hours | High conversion, purity >95% |

| 2 | Work-up and purification | Extraction, washing, drying, recrystallization | Isolated yield typically 85-95% |

This reaction proceeds via nucleophilic attack of the amine on the acid chloride, forming the amide bond with release of HCl, which is scavenged by the base.

Alternative and Industrial-Scale Methods

Continuous Flow and Automated Systems

For industrial production, continuous flow reactors are employed to:

- Enhance heat and mass transfer.

- Improve reaction control and reproducibility.

- Scale up production while maintaining high purity.

Automated systems allow precise dosing of reagents and real-time monitoring, optimizing yield and minimizing by-products.

Use of Coupling Reagents

In some cases, instead of acid chlorides, coupling reagents such as T3P (propylphosphonic anhydride) or carbodiimides (e.g., EDC, DCC) are used to activate the carboxylic acid for amide bond formation under milder conditions.

Research Findings and Reaction Optimization

Reaction Conditions Impact

- Temperature: Room temperature to mild heating (25–80°C) is sufficient; higher temperatures may cause side reactions.

- Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile are common solvents.

- Base: Triethylamine is preferred for scavenging HCl; alternatives include DIPEA or pyridine.

Purification Techniques

- Filtration and washing to remove inorganic salts.

- Recrystallization from suitable solvents (ethanol, ethyl acetate) to enhance purity.

- Chromatographic methods for analytical and preparative scale.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride + amine | 2-Fluorobenzoyl chloride, triethylamine | RT, 4-6 hours, DCM | 85-95 | >95 | Classical, straightforward |

| Coupling reagent activation | 2-Fluorobenzoic acid, T3P, DIPEA | RT, 2-4 hours, DMF | 80-90 | >95 | Milder, avoids acid chloride handling |

| Continuous flow reactor | Same as above | Controlled temp, flow rate | 90-98 | >98 | Industrial scale, high reproducibility |

| Catalytic hydrogenation (for amine prep) | Pd/C, H2 | RT, atmospheric pressure | 95-98 | >99 | For precursor amine synthesis |

Supporting Research Examples

- A patent describing the preparation of fluorinated benzanilides highlights the use of acid chlorides and amines under controlled temperature with triethylamine as base, achieving high yields and purity.

- Research on related fluorinated benzamide derivatives shows that catalytic hydrogenation is effective for reducing nitro precursors to amino intermediates, which are then coupled to fluorobenzoyl chlorides.

- Industrial patents emphasize the use of continuous flow and automated systems to scale up the synthesis while maintaining product quality.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-fluorobenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below compares N-(3-Amino-2-methylphenyl)-2-fluorobenzamide with key analogs:

| Compound Name | Molecular Formula | Substituents on Phenyl Rings | Key Functional Groups |

|---|---|---|---|

| N-(3-Amino-2-methylphenyl)-2-fluorobenzamide | C₁₄H₁₃FN₂O | 2-Fluorobenzoyl; 3-amino-2-methylphenyl | –NH₂, –CH₃, –F |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) | C₁₃H₈F₃NO | 2-Fluorobenzoyl; 2,3-difluorophenyl | –F (×3) |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) | C₁₃H₈F₃NO | 2-Fluorobenzoyl; 2,4-difluorophenyl | –F (×3) |

| N-(5-Chloro-2-methoxyphenyl)-2-fluorobenzamide | C₁₄H₁₁ClFNO₂ | 2-Fluorobenzoyl; 5-chloro-2-methoxyphenyl | –Cl, –OCH₃, –F |

Key Observations :

- The target compound distinguishes itself with an amino (–NH₂) and methyl (–CH₃) group on the phenyl ring, unlike purely halogenated analogs like Fo23/Fo24 .

Crystal Structure Analysis

- Fo23 : Forms 1D chains via N–H···Oamide hydrogen bonds and weak C–H···F/O interactions . Aromatic rings are near-coplanar (interplanar angle: 0.5°) .

- Fo24 : Exhibits analogous 1D hydrogen-bonded chains but with a slightly larger interplanar angle (0.7°) between aromatic rings .

Physicochemical Properties

Insights :

- Chloro/methoxy substituents (e.g., in ) increase logP, suggesting halogen and alkoxy groups enhance hydrophobicity relative to amino derivatives.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{12}F_{N}_3O and a molecular weight of approximately 227.25 g/mol. The compound features an amino group, a fluorine atom, and a benzamide moiety, which contribute to its biological interactions.

Key Structural Features:

- Amino Group: Capable of forming hydrogen bonds, enhancing interaction with biological macromolecules.

- Fluorine Atom: Influences lipophilicity and can enhance binding affinity to targets.

- Benzamide Moiety: A common pharmacophore in drug design, known for its diverse biological activities.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenoxy group may engage in hydrophobic interactions. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity: Preliminary studies suggest potential antitumor effects, particularly in inhibiting cell proliferation associated with certain cancers.

- Neuropharmacological Effects: The compound has been investigated for its role as a pharmacophore in drug design targeting neurodegenerative diseases such as Parkinson's disease .

- Inhibition of Enzymatic Activity: Interaction studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound in various assays:

Mechanistic Insights

Further mechanistic studies have revealed that this compound interacts with the metabotropic glutamate receptor (mGluR), which is implicated in various neurological conditions. The compound acts as an allosteric modulator, potentially enhancing or inhibiting receptor activity depending on the context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.